molecular formula C10H8O5S B5177067 2H-1-Benzopyran-2-one, 7-[(methylsulfonyl)oxy]- CAS No. 57585-55-4

2H-1-Benzopyran-2-one, 7-[(methylsulfonyl)oxy]-

Cat. No.: B5177067
CAS No.: 57585-55-4
M. Wt: 240.23 g/mol
InChI Key: GWHBFIVSWGYZPX-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-[(methylsulfonyl)oxy]-:

Scientific Research Applications

Chemistry: In chemistry, 2H-1-Benzopyran-2-one, 7-[(methylsulfonyl)oxy]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological effects

Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-[(methylsulfonyl)oxy]- typically involves the sulfonation of 7-hydroxy-2H-1-benzopyran-2-one. The reaction is carried out using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzopyran derivatives.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

    7-Hydroxy-2H-1-benzopyran-2-one: A precursor in the synthesis of 2H-1-Benzopyran-2-one, 7-[(methylsulfonyl)oxy]-.

    7-Methyl-2H-1-benzopyran-2-one: Another derivative with different substituents.

    7-Geranyloxycoumarin: A compound with a geranyl group instead of a methylsulfonyl group.

Uniqueness: 2H-1-Benzopyran-2-one, 7-[(methylsulfonyl)oxy]- is unique due to its methylsulfonyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(2-oxochromen-7-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5S/c1-16(12,13)15-8-4-2-7-3-5-10(11)14-9(7)6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHBFIVSWGYZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367812
Record name 2H-1-Benzopyran-2-one, 7-[(methylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57585-55-4
Record name 2H-1-Benzopyran-2-one, 7-[(methylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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